3-Sulfobenzoic acid, potassium salt

Description

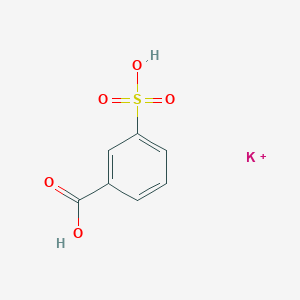

3-Sulfobenzoic acid, potassium salt (C₇H₅KO₅S), is the potassium derivative of 3-sulfobenzoic acid, where the sulfonate (-SO₃⁻) group is attached to the benzene ring at the meta position relative to the carboxylic acid (-COOH) group. Key properties include:

Properties

CAS No. |

5330-00-7 |

|---|---|

Molecular Formula |

C7H6KO5S+ |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

potassium;3-sulfobenzoic acid |

InChI |

InChI=1S/C7H6O5S.K/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1 |

InChI Key |

QVHUDHHLHJPCQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O.[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: Positional Effects of the Sulfonate Group

The position of the sulfonate group significantly impacts physicochemical properties and applications:

Key Insight : The meta isomer (3-sulfobenzoic acid) exhibits intermediate solubility and reactivity, making it versatile for industrial and synthetic applications, while the para isomer (4-sulfobenzoic acid) shows stronger infrared signatures due to symmetric sulfonate stretching .

Cation Variation: Sodium vs. Potassium Salts

Cation choice influences solubility, stability, and ion-exchange behavior:

Note: *Potassium salt data inferred from sodium analogues and cation substitution trends .

Hydroxy-Substituted Derivatives

The addition of functional groups like hydroxyl (-OH) modifies acidity and coordination behavior:

Key Insight: Hydroxy-substituted derivatives are more specialized for metal-ligand interactions, whereas non-hydroxylated variants are preferred for bulk industrial use .

Hydration States and Salt Forms

Hydration and stoichiometry affect crystallinity and reactivity:

Key Insight : Hydrated forms are critical in crystal engineering, while anhydrous salts dominate industrial processes .

Q & A

Q. How can the purity of 3-sulfobenzoic acid potassium salt be determined experimentally?

A validated reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is recommended. This method achieves baseline separation and is scalable for preparative isolation of impurities. For fast UPLC applications, columns with 3 µm particle sizes are available .

Q. What are the critical storage considerations for 3-sulfobenzoic acid potassium salt?

The compound is hygroscopic, requiring storage in a desiccator at room temperature. Prolonged exposure to moisture can lead to hydrolysis or aggregation, necessitating periodic purity checks via HPLC or FT-IR spectroscopy .

Q. How is 3-sulfobenzoic acid potassium salt synthesized, and what are key quality control steps?

Synthesis typically involves sulfonation of benzoic acid followed by neutralization with potassium hydroxide. Key quality control includes verifying purity (>95% via HPLC), monitoring residual solvents (e.g., sulfuric acid), and confirming structural integrity through NMR or FT-IR. Certificates of Analysis (CoA) should be reviewed for batch-specific data .

Advanced Research Questions

Q. How can 3-sulfobenzoic acid potassium salt be utilized in the synthesis of ionic liquids?

The potassium salt serves as a precursor for ionic liquids such as 1-hexyl-3-propanenitrileimidazolium sulfobenzoate. The process involves anion exchange under anhydrous conditions, followed by purification via column chromatography. Stability under high temperatures (>150°C) must be confirmed using thermogravimetric analysis (TGA) .

Q. What role does 3-sulfobenzoic acid potassium salt play in coordination polymer synthesis?

It acts as a sulfonate ligand in forming lanthanide-based complexes (e.g., {[Nd(3-SBH)(H2O)4]2CB6}·4NO3). The sulfonate group facilitates chelation with metal ions, while the carboxylate moiety enhances water solubility. X-ray crystallography and Hirshfeld surface analysis are critical for characterizing intermolecular interactions .

Q. How can contradictions in solubility data across studies be resolved?

A steady-state method is recommended for evaluating solubility in binary solvent mixtures at elevated temperatures. Discrepancies often arise from differences in ionic strength or solvent polarity; systematic validation using dynamic light scattering (DLS) or isothermal titration calorimetry (ITC) can resolve inconsistencies .

Q. What advanced applications exist for 3-sulfobenzoic acid potassium salt in polymer science?

It is used to synthesize telechelic poly(ethylene terephthalate) ionomers with terminal sulfonate groups, which form ionic aggregates that enhance crystallization rates. Rheological studies indicate a critical ion concentration (~10 mol%) for cluster formation, impacting mechanical and thermal properties .

Methodological Notes

- Analytical Techniques : Prioritize HPLC (reverse-phase) for purity and stability studies. Pair with MS for structural confirmation .

- Safety : Use PPE when handling hygroscopic powders, and refer to SDS for hazard classifications (e.g., skin/eye irritation) .

- Data Validation : Cross-reference solubility and thermal stability data with peer-reviewed studies to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.